N-(5-oxopyrrolidin-3-yl)prop-2-enamide
Description
Properties
CAS No. |
1700324-32-8 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.2 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Lactam Precursors
γ-Lactams, such as pyrrolidin-2-one derivatives, can undergo functionalization at the 3-position to introduce an amine group. For example, 1-methyl-5-oxopyrrolidine-3-amine is synthesized via reductive amination of 5-oxopyrrolidine-3-carboxylic acid esters using sodium cyanoborohydride in the presence of ammonium acetate. This method yields the amine intermediate with moderate to high purity (70–85% yield).
Oxidation of Pyrrolidine Derivatives
Pyrrolidine-3-amine derivatives can be oxidized to their corresponding 5-oxopyrrolidin-3-amine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For instance, treatment of pyrrolidine-3-amine with mCPBA in dichloromethane at 0°C achieves quantitative oxidation within 2 hours.
Enamide Bond Formation: Key Strategies
The prop-2-enamide group is introduced via acylation of the 5-oxopyrrolidin-3-amine core. Three predominant methods are employed:
Acylation with Acryloyl Chloride
Acryloyl chloride is widely used for direct amide bond formation due to its high reactivity. The reaction is typically conducted under Schotten-Baumann conditions:
Electrophilic Activation of Amides
A novel one-step N-dehydrogenation method enables direct synthesis of enamides from saturated amides. This approach, reported by Smith et al., employs lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf<sub>2</sub>O) in diethyl ether:
Condensation via Coupling Reagents
Carbodiimide-based coupling agents, such as EDC/HOBt, facilitate amide bond formation between 5-oxopyrrolidin-3-amine and acrylic acid:
-
Procedure :
-
Advantages : Mild conditions suitable for acid-sensitive substrates.
-
Limitations : Lower yields compared to acryloyl chloride method.
Comparative Analysis of Preparation Methods
| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Acryloyl Chloride | Acryloyl chloride, Et<sub>3</sub>N | DCM | 0°C → RT | 4–6 | 65–80 | Scalability, high efficiency | Moisture-sensitive |
| Electrophilic Activation | LiHMDS, Tf<sub>2</sub>O | Et<sub>2</sub>O | −78°C → RT | 2–4 | 75–89 | No prefunctionalization required | Specialized reagents, anhydrous conditions |
| EDC/HOBt Coupling | EDC, HOBt, acrylic acid | DMF | RT | 12 | 60–70 | Mild conditions | Lower yield |
Optimization and Industrial Considerations
Solvent and Temperature Effects
Scalability
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)prop-2-enamide has a wide range of scientific research applications, including:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Polymer Synthesis: It is used as a monomer or comonomer in the production of polymers with specific properties.
Catalysis: The compound serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 5-oxopyrrolidin-3-yl substituent, distinguishing it from other acrylamide derivatives. Below is a comparative analysis with prominent analogs:
Table 1: Structural Comparison of Acrylamide Derivatives
Key Observations:
- Substituent Diversity: The target compound’s pyrrolidinone group replaces aromatic or aliphatic substituents seen in analogs. This substitution likely alters solubility and hydrogen-bonding capacity compared to aryl-substituted derivatives .
- Electrophilic Reactivity : The α,β-unsaturated carbonyl in all compounds enables Michael addition or nucleophilic attack, a feature exploited in covalent drug design.
Pharmacological and Physicochemical Properties
Table 2: ADMET and Physicochemical Comparisons
Key Insights:
- Biological Targets: Aryl-substituted analogs (e.g., compound 10) exhibit bactericidal activity, while phenolic derivatives (e.g., Moupinamide) target anti-inflammatory pathways. The target compound’s pyrrolidinone may favor interactions with enzymes or receptors requiring hydrogen-bond donors/acceptors .
Q & A
Q. What role does this compound play in natural product analog development?
- Methodological Answer : Structural analogs (e.g., moupinamide) are isolated from plants and modified for enhanced bioactivity. Semi-synthesis involves coupling the pyrrolidinone core with natural enamide motifs, followed by bioactivity-guided fractionation to identify lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
